4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidinylpiperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate nitriles with guanidine derivatives under basic conditions.
Introduction of the piperazine ring: The pyrimidine core is then reacted with piperazine derivatives in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may act as an antagonist or agonist at various receptors, including adrenergic and serotonin receptors. The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidinyl)piperazine: Known for its anxiolytic properties.
Buspirone: An anxiolytic drug that acts on serotonin receptors.
Dasatinib: An anticancer agent targeting tyrosine kinases.
Uniqueness
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxy group and pyrrolidine ring contribute to its unique interactions with biological targets, differentiating it from other pyrimidinylpiperazine derivatives.
Properties
Molecular Formula |
C17H23N7O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-methoxy-2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H23N7O/c1-25-15-5-7-19-17(21-15)24-12-10-22(11-13-24)14-4-6-18-16(20-14)23-8-2-3-9-23/h4-7H,2-3,8-13H2,1H3 |
InChI Key |
YLDOTRLDJGPEGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Origin of Product |
United States |
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